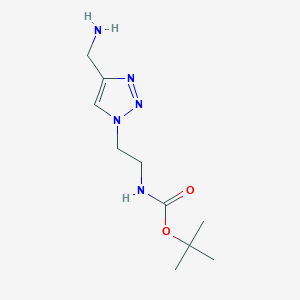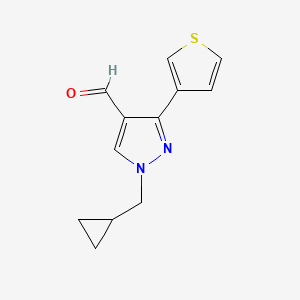
tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Descripción general
Descripción
Tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H19N5O2 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- This compound and its analogs have been synthesized as part of the study on triazolyl-indole bearing alkylsulfanyl moieties, demonstrating its application in creating new hits for potential therapeutic agents. The research involved X-ray structure, Hirshfeld analysis, and DFT studies to elucidate the molecular structure and interactions, highlighting the compound's significance in developing novel molecular frameworks with potential biological activities (Boraei et al., 2021).
Catalytic Activity and Synthesis of Intermediates
- Another application involves its use in synthesizing intermediates for biologically active compounds, as demonstrated in a study where a rapid synthetic method for a related compound was established. This showcases its role in the efficient synthesis of intermediates crucial for the development of drugs, such as omisertinib (AZD9291), indicating its broader applicability in medicinal chemistry (Zhao et al., 2017).
Chemical Reactions and Methodologies
- The compound's utility extends to facilitating chemical reactions and methodologies, such as in the synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. This research outlines a convenient approach for synthesizing 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds based on them, showcasing the compound's versatility in synthesizing structurally complex and functionally diverse chemical entities (Pokhodylo et al., 2019).
Advanced Material Synthesis
- Additionally, the compound's framework is conducive to the synthesis of advanced materials, as seen in studies exploring the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines. This research highlights its potential in creating new materials with specific properties, contributing to the fields of material science and engineering (Ivanov et al., 2018).
Safety and Hazards
Safety data sheets provide information on the potential hazards of a chemical compound, including how to handle and store it safely. I found a safety data sheet for a similar compound, “tert-butyl N-(2-aminoethyl)carbamate”, which states that it can cause severe skin burns and eye damage, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-8(6-11)13-14-15/h7H,4-6,11H2,1-3H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESMBSTJPDKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















